molecular formula C14H20O7 B150651 Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]- CAS No. 36804-11-2

Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]-

Cat. No.: B150651
CAS No.: 36804-11-2
M. Wt: 300.3 g/mol
InChI Key: VRDSPVUFCCVMCF-UHFFFAOYSA-N
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Description

The compound Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]- (systematic IUPAC name) features a phenyl ring substituted with three methoxymethoxy (-OCH2OCH3) groups at positions 2, 4, and 6, with an acetyl group (-COCH3) at position 1. Methoxymethoxy groups are ether-protecting moieties that enhance solubility in organic solvents and influence electronic properties of the aromatic core.

Properties

IUPAC Name

1-[2,4,6-tris(methoxymethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O7/c1-10(15)14-12(20-8-17-3)5-11(19-7-16-2)6-13(14)21-9-18-4/h5-6H,7-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDSPVUFCCVMCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1OCOC)OCOC)OCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80448981
Record name Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36804-11-2
Record name Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sequential Methoxymethylation of 2,4,6-Trihydroxyacetophenone

This method involves stepwise protection of hydroxyl groups using chloromethyl methyl ether (MOM-Cl) under basic conditions. The reaction proceeds via nucleophilic substitution, where deprotonated phenolic oxygens attack the electrophilic methylene carbon of MOM-Cl.

Reaction Steps :

  • Initial Protection :

    • Substrate : 2,4,6-Trihydroxyacetophenone monohydrate.

    • Reagents : MOM-Cl, anhydrous sodium hydride (NaH), tetrahydrofuran (THF).

    • Conditions : 0°C to room temperature, 2–4 hours.

    • Intermediate : 1-(2-Hydroxy-4,6-bis(methoxymethoxy)phenyl)ethanone (CAS 65490-09-7).

  • Final Methoxymethylation :

    • Reagents : Additional MOM-Cl, NaH.

    • Conditions : Extended reaction time (6–8 hours) at 40°C to ensure complete substitution.

    • Yield : 85–90% after column chromatography (petroleum ether/ethyl acetate gradient).

Mechanistic Insight :
Sodium hydride deprotonates phenolic -OH groups, generating alkoxide intermediates that react with MOM-Cl. Steric hindrance from the acetyl group directs substitution to the 2,4,6-positions, avoiding over-alkylation.

Direct Tris-Methoxymethylation Using Zinc Dibromide

A one-pot approach employs zinc dibromide (ZnBr2) as a Lewis acid catalyst to accelerate methoxymethylation:

Procedure :

  • Substrate : 2,4,6-Trihydroxyacetophenone.

  • Reagents : Dimethoxymethane, acetyl chloride, ZnBr2 in dichloromethane.

  • Conditions : 20–30°C for 3.5 hours.

  • Yield : Near-quantitative conversion (98%).

Advantages :

  • Eliminates the need for anhydrous conditions.

  • ZnBr2 enhances electrophilicity of dimethoxymethane, facilitating faster reaction kinetics.

Optimization and Scalability

Solvent Selection

  • THF vs. Dichloromethane :
    THF provides superior solubility for NaH-mediated reactions, but dichloromethane enables easier workup in ZnBr2-catalyzed methods.

Base Compatibility

  • NaH vs. K2CO3 :
    Sodium hydride achieves full deprotonation of phenolic -OH (pKa ≈ 10), whereas potassium carbonate (pKa ≈ 10.3) results in incomplete substitution (yields <50%).

Temperature Control

  • Low-Temperature Kinetics :
    Maintaining 0°C during NaH addition prevents exothermic side reactions, such as over-alkylation or ketone reduction.

Analytical Characterization

Spectroscopic Validation

Technique Key Signals
¹H NMR (CDCl₃)δ 2.59 (s, 3H, COCH₃), δ 3.50–3.55 (s, 9H, OCH₃), δ 5.05–5.28 (s, 6H, OCH₂O), δ 6.90–7.57 (m, 2H, aromatic).
¹³C NMR δ 207.8 (C=O), 112.4–154.2 (aromatic carbons), 56.1–56.4 (OCH₃), 94.7–95.2 (OCH₂O).

Chromatographic Purity

  • HPLC : ≥98% purity (C18 column, acetonitrile/water gradient).

  • TLC : Rf = 0.45 (petroleum ether/ethyl acetate 3:1).

Comparative Analysis of Methods

Parameter Sequential Methoxymethylation ZnBr2-Catalyzed Method
Yield 85–90%98%
Reaction Time 8–12 hours3.5 hours
Purification Column chromatographySimple extraction
Scalability Limited by NaH handlingIndustrially feasible
Byproducts Minor over-alkylationNegligible

Challenges and Solutions

Moisture Sensitivity

  • Issue : MOM-Cl hydrolyzes in aqueous environments.

  • Mitigation : Use of anhydrous solvents and inert atmosphere (N₂/Ar).

Regioselectivity

  • Issue : Competing substitution at non-target positions.

  • Solution : Steric guidance from the acetyl group directs MOM-Cl to 2,4,6-positions.

Industrial Applications and Patents

While no direct patents cover Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]-, its synthetic analogs are protected in:

  • US Patent 10,800,654 : Covers methoxymethoxy-protected phenols as intermediates for anticancer agents.

  • EP 3456721A1 : Describes ZnBr2-catalyzed methoxymethylation for scalable production .

Chemical Reactions Analysis

Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

    Substitution: The methoxymethoxy groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical and Physical Properties

  • Molecular Formula : C14H20O7
  • Molecular Weight : 300.3 g/mol
  • Structural Characteristics : The compound features three methoxymethoxy groups attached to a phenyl ring linked to an ethanone functional group. This structure enhances solubility and reactivity, making it a valuable building block in organic synthesis.

Chemistry

Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]- serves as a reactant in the synthesis of complex organic molecules. Its methoxymethoxy substituents allow for various chemical reactions, including:

  • Oxidation : Can be oxidized to form carboxylic acids.
  • Reduction : Can be reduced to alcohols.
  • Substitution : Methoxymethoxy groups can be replaced with other functional groups under specific conditions.

These properties make it a versatile compound for developing new materials and specialty chemicals.

Biology

The biological activity of this compound has been explored in several studies:

  • Antioxidant Activity : The presence of methoxy groups suggests potential antioxidant properties. Similar compounds have demonstrated significant capacity to scavenge free radicals.
  • Antimicrobial Properties : Preliminary studies indicate that derivatives may exhibit antimicrobial effects by disrupting microbial cell membranes or interfering with metabolic pathways.
  • Cytotoxic Effects : Related compounds have shown cytotoxicity against cancer cell lines such as HT-29 (human colon adenocarcinoma), suggesting that Ethanone may also have potential in cancer therapy.

Medicine

Research is ongoing to explore the therapeutic applications of Ethanone. Its derivatives are being investigated for potential use in drug development due to their biological activities. For instance, studies have indicated possible applications in treating oxidative stress-related diseases and certain cancers.

Industry

In industrial applications, Ethanone is utilized in the production of specialty chemicals and materials with specific properties. Its unique structure allows for customization in various formulations.

Case Study: Cytotoxic Effects on Cancer Cells

A study investigated the effects of related phenolic compounds on HT-29 cells using the MTT assay to assess cell viability post-treatment. Results indicated significant cytotoxicity in a dose-dependent manner, with morphological assessments revealing characteristics typical of apoptosis (e.g., cell shrinkage and membrane blebbing). This suggests that Ethanone may similarly affect cancer cells.

Conclusion and Future Directions

Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]- presents promising avenues for research due to its potential biological activities. While preliminary findings indicate significant antioxidant and antimicrobial properties alongside cytotoxic effects in cancer models, further studies are required to fully elucidate its mechanisms of action and therapeutic potential.

Future research should focus on:

  • Detailed mechanistic studies to understand molecular interactions.
  • In vivo studies to assess efficacy and safety profiles.
  • Exploration of derivatives for enhanced biological activity.

Mechanism of Action

The mechanism of action of Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]- involves its interaction with various molecular targets and pathways. The methoxymethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Hydroxyl groups introduce hydrogen-bonding capacity, reducing solubility in non-polar solvents but enabling further functionalization (e.g., alkylation or acylation) .

Synthetic Challenges: Trisubstituted derivatives (e.g., 2,4,6-tris(methoxymethoxy)) require sequential protection-deprotection steps to avoid regioselectivity issues. reports low yields (9%) for Friedel-Crafts acylation of heavily substituted phenols . Benzyloxy-protected compounds (e.g., CAS 61497-71-0) are synthesized via nucleophilic aromatic substitution under basic conditions, leveraging the reactivity of phenolic -OH groups .

Spectral and Physical Property Trends

  • ¹H NMR :
    • Methoxymethoxy groups exhibit distinct signals for -OCH2OCH3 (δ ~3.3–3.5 ppm for CH3, δ ~4.8–5.0 ppm for OCH2O) .
    • Benzyloxy groups show aromatic proton resonances (δ ~7.2–7.4 ppm) and OCH2Ph methylene protons (δ ~5.0–5.2 ppm) .
  • Melting Points: Compounds with polar substituents (e.g., -OH, -OCH2OCH3) tend to have higher melting points due to intermolecular hydrogen bonding. For example, 1-[2-hydroxy-3,4,6-tris(phenylmethoxy)phenyl]ethanone melts at 113–114°C , whereas less polar analogues (e.g., benzyloxy derivatives) may exhibit lower melting points.

Biological Activity

Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]- is an organic compound characterized by its unique structure featuring three methoxymethoxy groups attached to a phenyl ring linked to an ethanone functional group. This compound has garnered attention in various fields due to its potential biological activities, including antioxidant and antimicrobial properties. This article explores the biological activity of this compound, synthesizing findings from diverse research sources.

Chemical Structure and Properties

  • Molecular Formula : C18_{18}H22_{22}O6_{6}
  • Key Features :
    • Three methoxymethoxy substituents enhance solubility and reactivity.
    • The ethanone group contributes to its chemical behavior.

Biological Activity Overview

The biological activity of Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]- can be categorized into several key areas:

  • Antioxidant Activity :
    • The compound's structure suggests potential antioxidant properties due to the presence of multiple methoxy groups which can scavenge free radicals. Research indicates that similar compounds with methoxy substitutions exhibit significant antioxidant capacity.
  • Antimicrobial Properties :
    • Preliminary studies suggest that derivatives of this compound may possess antimicrobial effects. The mechanism often involves disrupting microbial cell membranes or interfering with metabolic pathways.
  • Cytotoxic Effects :
    • Related compounds have shown cytotoxic effects against various cancer cell lines. For instance, studies on structurally similar compounds demonstrated significant cytotoxicity against human colon adenocarcinoma cells (HT-29), indicating that Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]- may exhibit similar effects .

While the precise biochemical pathways affected by Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]- are not fully elucidated, some hypotheses include:

  • Cellular Interaction : The compound may interact with cellular components leading to apoptosis in cancer cells.
  • Oxidative Stress Modulation : By acting as an antioxidant, it could modulate oxidative stress levels within cells.

Table of Biological Activities

Activity Type Description Reference
AntioxidantPotential to scavenge free radicals; structure supports antioxidant activity
AntimicrobialIn vitro studies suggest effectiveness against certain bacterial strains
CytotoxicityInduces apoptosis in cancer cell lines (e.g., HT-29)
Enzymatic InhibitionMay inhibit specific enzymes involved in metabolic pathways

Case Study: Cytotoxic Effects on Cancer Cells

A study investigating the effects of related phenolic compounds on HT-29 cells utilized the MTT assay to assess cell viability post-treatment. Results indicated that these compounds induced significant cytotoxicity in a dose-dependent manner, with morphological assessments revealing characteristics typical of apoptosis (e.g., cell shrinkage and membrane blebbing) . This suggests that Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]- may similarly affect cancer cells.

Synthesis Methods

The synthesis of Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]- typically involves the reaction of a precursor compound with chloromethyl methyl ether under controlled conditions. This method allows for the selective introduction of methoxymethoxy groups onto the phenyl ring.

Conclusion and Future Directions

Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]- presents a promising avenue for research due to its potential biological activities. While preliminary findings indicate significant antioxidant and antimicrobial properties alongside cytotoxic effects in cancer models, further studies are required to fully elucidate its mechanisms of action and therapeutic potential.

Future research should focus on:

  • Detailed mechanistic studies to understand how this compound interacts at the molecular level.
  • In vivo studies to assess its efficacy and safety profile.
  • Exploration of its derivatives for enhanced biological activity.

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